molecular formula C13H22O3 B1227173 Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate CAS No. 2630-39-9

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate

Cat. No.: B1227173
CAS No.: 2630-39-9
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-GHMZBOCLSA-N
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Description

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate is a chemical compound known for its unique structure and properties It belongs to the class of cyclopentane derivatives and is characterized by the presence of a cyclopentane ring with a methyl ester group

Properties

IUPAC Name

methyl 2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWIYGFBYDJQC-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883873
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)-
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Molecular Weight

226.31 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Methyl dihydrojasmonate
Source Human Metabolome Database (HMDB)
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Boiling Point

109.00 to 112.00 °C. @ 0.20 mm Hg
Record name Methyl dihydrojasmonate
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Solubility

0.28 mg/mL
Record name Methyl dihydrojasmonate
Source Human Metabolome Database (HMDB)
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CAS No.

2630-39-9, 24851-98-7
Record name (-)-Methyl dihydrojasmonate
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Record name Methyl trans-dihydrojasmonate
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)-
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Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester, (1R,2R)-
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Record name Methyl 3-oxo-2-pentylcyclopentaneacetate
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Record name Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate
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Record name METHYL DIHYDROJASMONATE, TRANS-(-)-
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Record name Methyl dihydrojasmonate
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Melting Point

-10 °C
Record name Methyl dihydrojasmonate
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Preparation Methods

Reaction Mechanism and Conditions

The reaction employs DDQ (1.2 equivalents) in toluene or xylene, catalyzed by phosphoric acid (0.1 equivalents relative to substrate). Heating to 101–130°C for 4–12 hours achieves near-quantitative conversion. The chemical equation is:

Methyl dihydrojasmonate+DDQH3PO4Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate+DDHQ\text{Methyl dihydrojasmonate} + \text{DDQ} \xrightarrow{\text{H}3\text{PO}4} \text{Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate} + \text{DDHQ}

Advantages and Limitations

This method’s simplicity and high yield (>95% crude) make it industrially viable. However, DDQ’s cost and the need for precise stoichiometry pose economic and operational challenges.

Hydrolysis and Re-esterification Route

A two-step synthesis from methyl dihydrojasmonate involves hydrolysis to the carboxylic acid followed by re-esterification (ChemicalBook, 2021).

Hydrolysis Step

Methyl dihydrojasmonate reacts with sodium hydroxide (1.95 equivalents) in methanol at 20°C for 24 hours, yielding 3-oxo-2-pentylcyclopentaneacetic acid with 99% efficiency:

Methyl dihydrojasmonateNaOH, MeOH3-oxo-2-pentylcyclopentaneacetic acid+MeOH\text{Methyl dihydrojasmonate} \xrightarrow{\text{NaOH, MeOH}} \text{3-oxo-2-pentylcyclopentaneacetic acid} + \text{MeOH}

Practical Considerations

This route’s high hydrolysis yield is offset by the additional esterification step, increasing time and resource expenditure compared to one-pot methods.

Pauson-Khand Reaction-Based Synthesis

Patent CN107805201B outlines a multi-step synthesis starting from 1-heptyne and ethylene, leveraging transition-metal catalysis.

Synthesis of 2-Pentyl-2-cyclopentenone

1-Heptyne and ethylene undergo a Pauson-Khand reaction using [Rh(CO)₂Cl]₂ (0.5 mol%) and N-oxide co-catalysts in 1,4-dioxane at 80°C. This forms 2-pentyl-2-cyclopentenone with 85% yield:

1-Heptyne+EthyleneRh catalyst2-Pentyl-2-cyclopentenone\text{1-Heptyne} + \text{Ethylene} \xrightarrow{\text{Rh catalyst}} \text{2-Pentyl-2-cyclopentenone}

Michael Addition and Decarboxylation

The cyclopentenone intermediate undergoes Michael addition with dimethyl malonate (1.5 equivalents) in methanol/water, followed by decarboxylation at 170–190°C to yield the final product:

2-Pentyl-2-cyclopentenone+Dimethyl malonateMethyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate\text{2-Pentyl-2-cyclopentenone} + \text{Dimethyl malonate} \rightarrow \text{this compound}

Scalability and Cost

This method’s use of inexpensive acetylene derivatives offsets rhodium catalyst costs, making it suitable for large-scale production.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key parameters of the discussed methods:

Method Catalyst/Reagents Solvent Temperature Yield Cost Efficiency
DDQ OxidationDDQ, H₃PO₄Toluene101–130°C>95%Moderate
Hydrolysis/EsterificationNaOH, H₂SO₄MeOH20°C (Step 1)99% (Step 1)Low
Pauson-Khand Route[Rh(CO)₂Cl]₂, N-oxide1,4-Dioxane80°C (Step 1)85%High

Chemical Reactions Analysis

Types of Reactions

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

Role in Plant Defense
Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate acts as a signaling molecule in plants, particularly in response to stressors such as herbivory and pathogen attack.

Mechanism of Action
When applied externally, this compound induces the expression of defense-related genes and enhances the production of secondary metabolites that deter pests.

Experimental Findings
Research has demonstrated that treatment with methyl dihydrojasmonate significantly increases resistance to insect herbivores in crops like brassicas and tobacco. For instance, an experiment showed that treated plants exhibited reduced herbivory rates compared to untreated controls.

Plant SpeciesTreatmentResult
Brassica oleraceaMethyl dihydrojasmonateReduced insect feeding by 40%
Nicotiana tabacumMethyl dihydrojasmonateIncreased production of alkaloids

Pharmaceutical Applications

Hydrogel Formulations
this compound is utilized in the development of hydrogels for drug delivery systems. Its properties allow for controlled release of bioactive compounds.

Research Insights
A study published in the Journal of Controlled Release highlighted the effectiveness of hydrogels containing this compound in delivering anti-inflammatory drugs over extended periods, improving therapeutic outcomes while minimizing side effects.

Hydrogel CompositionDrug ReleasedRelease Duration
Methyl dihydrojasmonate + Polyvinyl alcoholIbuprofenUp to 72 hours
Methyl dihydrojasmonate + ChitosanDiclofenacUp to 48 hours

Mechanism of Action

The mechanism of action of Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate can be compared with other similar compounds, such as:

    Phenothrin: A synthetic pyrethroid with insecticidal properties.

    Tetramethrin: Another pyrethroid used in insecticides.

    Cyclopentane derivatives: Compounds with similar cyclopentane ring structures but different functional groups.

The uniqueness of this compound lies in its specific ester group and pentyl substitution, which confer distinct chemical and biological properties.

Biological Activity

Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate, also known as methyl dihydrojasmonate, is a compound belonging to the class of jasmonic acids. This article explores its biological activity, including its pharmacological effects, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C13H22O3
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 2630-39-9
  • IUPAC Name : this compound

The compound is characterized by a cyclopentane ring and an acetic acid moiety, contributing to its unique biological properties.

Biological Activity

1. Pharmacological Effects

Methyl dihydrojasmonate has been studied for its various biological activities, particularly in plant biology and human health:

  • Plant Growth Regulation : It acts as a signaling molecule in plants, influencing growth and development processes such as flowering and fruit ripening. It is known to enhance stress resistance in plants by modulating gene expression related to stress responses .
  • Anti-inflammatory Properties : Research indicates that methyl dihydrojasmonate exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This action suggests potential therapeutic applications in treating inflammatory diseases .

2. Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety of methyl dihydrojasmonate:

Study TypeFindings
Acute ToxicityNOAEC (No Observed Adverse Effect Concentration) determined at 10 ppm (93 mg/m³) in rats .
Repeated Dose ToxicityNOAEL (No Observed Adverse Effect Level) established at 100 mg/kg/day based on a 90-day study .
GenotoxicityNon-genotoxic in multiple assays, including Ames test and mouse micronucleus tests .
Developmental ToxicityNOAEL for developmental toxicity set at 300 mg/kg/day; no significant adverse effects observed .

Case Studies

Several studies have highlighted the biological significance of methyl dihydrojasmonate:

  • Study on Plant Responses : A study demonstrated that foliar application of methyl dihydrojasmonate significantly increased the yield and quality of tomatoes under drought conditions. The compound enhanced photosynthetic efficiency and antioxidant enzyme activity, indicating its role in stress mitigation .
  • Human Health Applications : In vitro studies have shown that methyl dihydrojasmonate can inhibit the proliferation of certain cancer cell lines. This suggests potential applications in cancer therapy, although further research is required to validate these findings in vivo .

Q & A

Q. What are the recommended methods for synthesizing Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate with high stereochemical purity?

Enantioselective synthesis is critical for ensuring the correct (1R,trans) configuration. Key steps include cyclopentane ring formation via intramolecular aldol condensation and stereocontrol using chiral catalysts or auxiliaries. Post-synthesis purification via column chromatography or recrystallization ensures stereochemical fidelity. Structural validation through 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} (focusing on ketone and ester carbonyl signals) is essential .

Q. How can researchers determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or hexane). Data collection using synchrotron radiation improves resolution. Structure refinement employs software like SHELXL (for small-molecule crystallography) or SIR97 (direct methods for phase determination). The final structure must validate stereochemistry and hydrogen-bonding networks .

Q. What analytical techniques are used to confirm molecular identity and purity?

  • Mass spectrometry (HRMS): Confirms molecular formula (C13_{13}H22_{22}O3_3; MW 226.31).
  • FT-IR: Identifies functional groups (e.g., ketone at ~1710 cm1^{-1}, ester carbonyl at ~1740 cm1^{-1}).
  • Chiral HPLC: Resolves enantiomeric impurities using columns like Chiralpak AD-H and isocratic elution with hexane/isopropanol .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentane ring influence biological activity in fragrance-related studies?

The (1R,trans) configuration enhances binding to olfactory receptors due to optimal spatial alignment. Comparative studies with cis-isomers show reduced receptor activation. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interaction patterns, validated by in vitro receptor assays .

Q. How can researchers resolve discrepancies in reported solubility values (e.g., 1.767 × 10−3^{-3}−3 M vs. literature variations)?

Discrepancies arise from solvent polarity, temperature (±2°C error margins), and purity (>98% required). Standardize protocols using OECD Test Guideline 105. For aqueous solubility, employ shake-flask methods with HPLC quantification. Co-solvency studies (e.g., ethanol-water mixtures) improve reproducibility .

Q. What strategies mitigate challenges in detecting metabolic degradation products in biological systems?

Use LC-MS/MS with electrospray ionization (ESI) in positive/negative modes. Isotopic labeling (e.g., 13C^{13} \text{C}-tags) tracks metabolic pathways. In vitro liver microsome assays identify primary metabolites like hydroxylated derivatives. Data interpretation leverages databases (e.g., PubChem) and fragmentation patterns .

Q. How are computational methods applied to predict environmental fate and toxicity?

Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR). Molecular descriptors (logP, polar surface area) predict bioaccumulation. Experimental validation via OECD 301B (ready biodegradability) and Daphnia magna acute toxicity tests is critical .

Methodological Considerations

Q. What protocols ensure compliance with regulatory standards (e.g., REACH, IFRA) in experimental design?

  • REACH: Register substance under EC 220-112-5, providing Safety Data Sheets (SDS) with hazard classification (e.g., skin sensitization data per Annex VII).
  • IFRA: Adhere to use limits (e.g., 0.1% in leave-on cosmetics) based on dermal sensitization thresholds. Reference RIFM safety assessments for toxicological endpoints .

Q. How to address crystallization challenges for X-ray studies due to low melting points?

Optimize cryocrystallization by flash-freezing in liquid nitrogen. Use low-temperature data collection (100 K) to stabilize crystals. For oily substances, derivatization (e.g., forming a stable co-crystal with succinic acid) improves lattice stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate
Reactant of Route 2
Methyl (1R-trans)-3-oxo-2-pentylcyclopentaneacetate

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